

Technical Guide: Coupling Reagents Compatible with (2Z)-2-Cyano-2-(hydroxyimino)acetamide

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Compound of Interest

Compound Name: (2Z)-2-Cyano-2-(hydroxyimino)acetamide
Cat. No.: B7878686

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Common Name: Amox-Oxime / Oxyma-Amide CAS: 3849-20-5 Role: Racemization Suppressor & Selective Protecting Group Additive

Executive Summary & Chemical Identity

(2Z)-2-Cyano-2-(hydroxyimino)acetamide (often referred to as the Amox oxime core) is a specialized oxime additive used in peptide chemistry. While structurally related to the industry-standard Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate), it possesses distinct physicochemical properties driven by its amide functionality.

Unlike Oxyma Pure, which is designed for maximum reactivity, the Amox analog exhibits lower acidity (higher pKa). This modulation makes it uniquely suited for applications where "super-active" esters lead to unwanted side reactions, most notably the suppression of dipeptide formation during Fmoc-protection of amino acids.

Comparative Chemical Profile

Feature	Oxyrna Pure (Standard)	(2Z)-2-Cyano-2-(hydroxyimino)acetamide (Target)
Structure	Ethyl Ester	Primary Amide
Acidity (pKa)	~4.60 (High Reactivity)	~7.96 (Moderate Reactivity)
Primary Use	High-speed peptide coupling	Controlled coupling; Fmoc-protection
Safety	Non-explosive	Non-explosive
Selectivity	Low (High potency)	High (Prevents oligomerization)

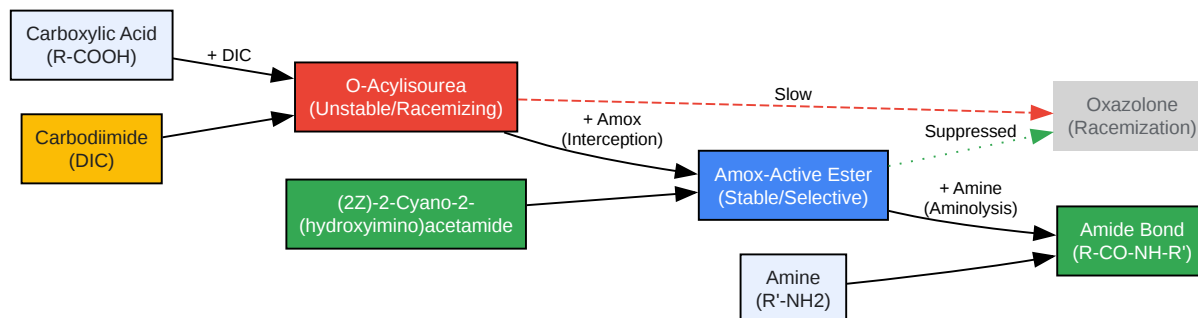
Mechanism of Action

The utility of **(2Z)-2-Cyano-2-(hydroxyimino)acetamide** relies on its ability to intercept highly reactive acylating species (like O-acylisoureas or Fmoc-Cl) to form a stable, yet reactive, active ester.

The "Goldilocks" Activation

In carbodiimide couplings, the reagent acts as a nucleophile.

- Activation: The carbodiimide (e.g., DIC) reacts with the carboxylic acid to form an O-acylisourea.^[1]
- Interception: The **(2Z)-2-Cyano-2-(hydroxyimino)acetamide** attacks the O-acylisourea.
- Active Ester Formation: An "Amox-ester" is formed.
 - Critical Distinction: Because the amide group is less electron-withdrawing than the ethyl ester of Oxyrna Pure, the resulting Amox-ester is less electrophilic. This reduces the risk of racemization (epimerization) and prevents "over-activation" side reactions, such as the formation of dipeptides during N-terminal protection.



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Figure 1: Mechanism of activation showing the interception of the unstable O-acylisourea to form the selective Amox-active ester.

Compatibility Matrix: Coupling Reagents

The compatibility of **(2Z)-2-Cyano-2-(hydroxyimino)acetamide** is defined by its role as a nucleophilic additive.

A. Primary Compatibility (Recommended)

These reagents generate the initial reactive species that the oxime intercepts.

Reagent Class	Specific Reagents	Compatibility Rating	Notes
Carbodiimides	DIC (Diisopropylcarbodiimide)	Excellent	Preferred for SPPS. Forms soluble urea.
EDC.HCl	Excellent	Preferred for solution phase (water-soluble byproduct).	
DCC	Good	Functional, but DCU urea byproduct is insoluble and hard to remove.	
Chloroformates	Fmoc-Cl	Critical	Reacts to form Fmoc-Amox. This is the specific "killer app" for this molecule.

B. Secondary Compatibility (Context-Dependent)

These reagents are typically used with Oxyma Pure, but can be used with the Amide analog if lower reactivity is desired.

Reagent Class	Specific Reagents	Compatibility Rating	Notes
Phosphonium Salts	PyBOP, PyAOP	Moderate	Can be used as an additive, but PyOxim (containing Oxyma Pure) is standard.
Uronium Salts	HBTU, HATU	Low	These already contain a leaving group (OBt/OAt). Adding Amox is redundant or competitive.

Experimental Protocols

Protocol A: Standard Peptide Coupling (Solution Phase)

Objective: Couple a protected amino acid to an amine using DIC and **(2Z)-2-Cyano-2-(hydroxyimino)acetamide**.

Reagents:

- Carboxylic Acid (1.0 equiv)
- Amine (1.0 equiv)
- **(2Z)-2-Cyano-2-(hydroxyimino)acetamide** (1.1 equiv)[\[2\]](#)
- DIC (1.1 equiv)
- Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

- Pre-Activation: Dissolve the Carboxylic Acid and **(2Z)-2-Cyano-2-(hydroxyimino)acetamide** in the minimum amount of solvent (0.1–0.2 M) at 0°C.
- Activation: Add DIC dropwise to the mixture. Stir at 0°C for 5–10 minutes. Note: The solution may change color (often yellow to orange), indicating active ester formation.
- Coupling: Add the Amine component (and base, e.g., DIPEA, if the amine is a salt).
- Reaction: Allow to warm to room temperature and stir for 1–4 hours. Monitor by TLC or LC-MS.
- Workup: Dilute with EtOAc. Wash with 1N HCl, sat. NaHCO₃, and Brine. Dry over MgSO₄ and concentrate.

Protocol B: "Fmoc-Amox" Protection (High Selectivity)

Objective: Introduce the Fmoc protecting group to an amino acid without forming dipeptide impurities (a common issue with Fmoc-OSu or Fmoc-Cl).

Rationale: The in situ generation of Fmoc-Amox (Fmoc-(**2Z**)-2-Cyano-2-(**hydroxyimino**)acetamide) creates a milder acylating agent that reacts with the amine of the amino acid but is not reactive enough to couple the resulting Fmoc-amino acid to a second free amino acid (preventing oligomers).

Reagents:

- Amino Acid (unprotected) (1.0 equiv)
- Fmoc-Cl (1.0 equiv)
- **(2Z)-2-Cyano-2-(hydroxyimino)acetamide** (1.0 equiv)[2]
- Base: Na₂CO₃ or NaHCO₃[3]
- Solvent: Water/Acetone or Water/Dioxane (1:1)

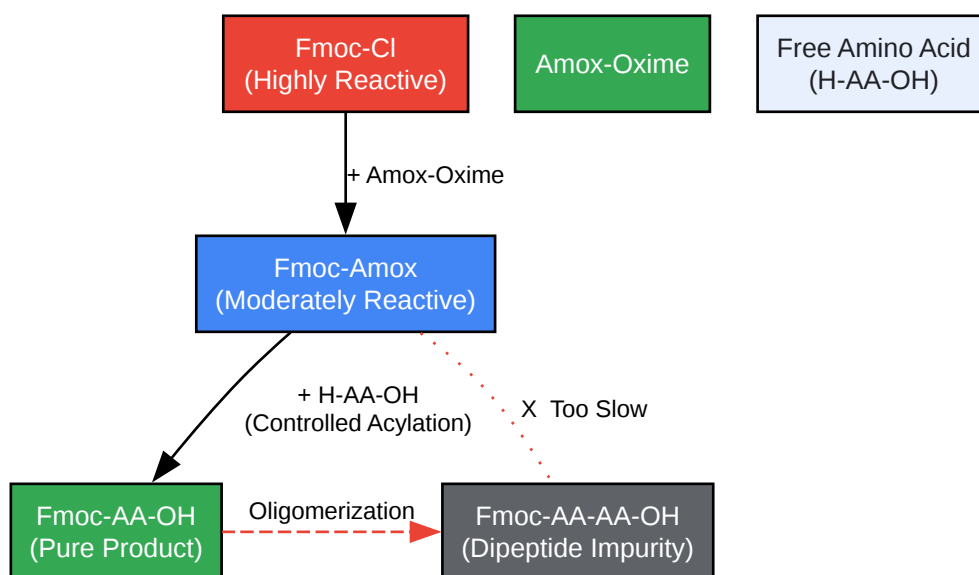
Step-by-Step:

- Preparation of Fmoc-Amox (In Situ):
 - Dissolve **(2Z)-2-Cyano-2-(hydroxyimino)acetamide** (1.0 equiv) in Acetone.
 - Add DIPEA (1.0 equiv) followed by Fmoc-Cl (1.0 equiv) slowly at 0°C. Stir for 15 mins.
- Amino Acid Solution:
 - Dissolve the Amino Acid (1.0 equiv) in Water containing Na₂CO₃ (2.0 equiv).
- Reaction:
 - Add the Fmoc-Amox solution dropwise to the aqueous Amino Acid solution.
 - Maintain pH ~9.0 by adding additional Na₂CO₃ if necessary.
 - Stir at Room Temperature for 2–4 hours.
- Workup:

- Wash the aqueous phase with Ether (to remove unreacted organic species).
- Acidify the aqueous phase to pH 2 with HCl.
- Extract the product (Fmoc-Amino Acid) into EtOAc.
- Wash with brine, dry, and concentrate.

Visualizing the Selectivity Workflow

The following diagram illustrates why **(2Z)-2-Cyano-2-(hydroxyimino)acetamide** is superior for protection steps compared to standard reagents.



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Figure 2: Selectivity pathway. Fmoc-Amox prevents the "Lossen rearrangement" and oligomerization seen with Fmoc-OSu or Fmoc-Cl.

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